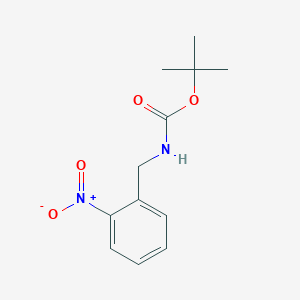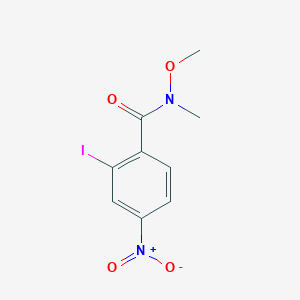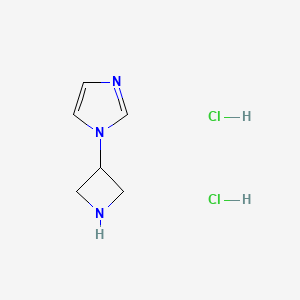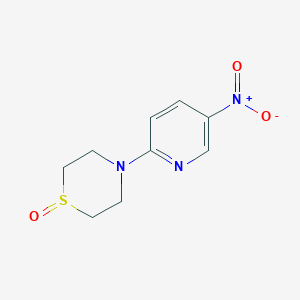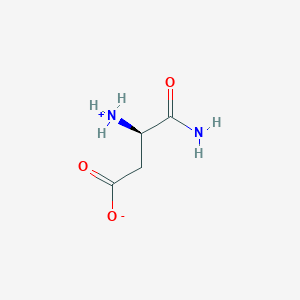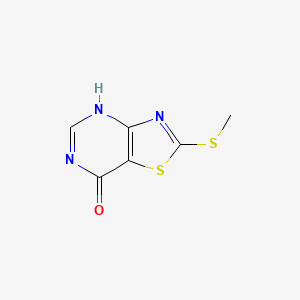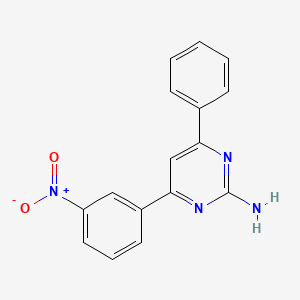
2,6-二甲氧基-4-乙烯基苯酚
描述
2,6-Dimethoxy-4-vinylphenol, also known as canolol or 4-vinylsyringol, is a chemical compound with the molecular formula C10H12O3 . It is an antioxidant phenolic compound that has potential use as a COX-2 inhibitor . It is also a flavoring agent and an antioxidant phenolic compound extracted from crude canola oil . It may inhibit tumor cell growth while inducing cell apoptosis .
Synthesis Analysis
The synthesis of 2,6-Dimethoxy-4-vinylphenol involves the hydrolysis of canola meal, either directly or using the 70% aqueous methanolic extract filtrates . This is followed by microwave-assisted decarboxylation . Another method involves heating 3,5-dimethoxy-4-hydroxycinnamic acid in DMF at 170°C for 30 minutes .Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxy-4-vinylphenol consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 180.2 .Chemical Reactions Analysis
The chemical reaction involved in the formation of 2,6-Dimethoxy-4-vinylphenol is the decarboxylation of sinapic acid during oil pressing at high temperature and pressure . This reaction is facilitated by alkaline (NaOH) or enzymatic (ferulic acid esterase) hydrolysis .Physical And Chemical Properties Analysis
2,6-Dimethoxy-4-vinylphenol is a colorless solid . It has a melting point of 133.00 to 135.00 °C and a boiling point of 314.00 to 315.00 °C . It has a vapor pressure of 0.002000 mmHg at 25.00 °C . It is soluble in alcohol and water (947.8 mg/L at 25 °C), but insoluble in water .科学研究应用
电化学氧化和合成应用:斯温顿等人(1996 年)研究了一系列苯酚的阳极氧化,包括类似于 2,6-二甲氧基-4-乙烯基苯酚的衍生物。他们开发了一种新颖的合成路线,并发现了螺二烯酮的良好产率,表明在合成有机化学中具有潜在应用 (Swenton et al., 1996).
化学生产中的生物质热解:屈等人(2013 年)探索了通过低温快速热解生物质选择性生产 4-乙烯基苯酚(一种相关化合物)。此工艺是利用可再生资源生产 4-乙烯基苯酚等重要化学品的一种低成本替代方案 (Qu et al., 2013).
聚合物共混物的相容性和氢键:佩尔特等人(1997 年)研究了涉及 4-乙烯基苯酚衍生物的聚合物共混物中的相容性和氢键。他们强调了氢键在这些混合物中的重要性,表明在聚合物科学中的应用 (Pehlert et al., 1997).
天然有机质分解的研究:陈等人(2018 年)使用热解 GC/MS 来追踪天然有机质的分子指纹。他们将 2,6-二甲氧基苯酚和 2-甲氧基-4-乙烯基苯酚鉴定为分解早期的重要化合物,表明它们在环境和土壤化学研究中的作用 (Chen et al., 2018).
环氧树脂改性的应用:普隆戈等人(2007 年)研究了聚(4-乙烯基苯酚)作为环氧树脂中的热塑性改性剂。他们的研究结果表明在增强环氧基材料的性能方面具有潜在的应用 (Prolongo et al., 2007).
生化中的抗氧化潜力:阿德拉昆等人(2012 年)研究了漆酶介导的 2,6-二甲氧基苯酚氧化,以生产具有更高抗氧化能力的化合物。这表明在开发具有增强抗氧化性能的生物活性化合物方面的应用 (Adelakun et al., 2012).
作用机制
安全和危害
2,6-Dimethoxy-4-vinylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
生化分析
Biochemical Properties
2,6-Dimethoxy-4-vinylphenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including phenolic acid decarboxylases, which catalyze the decarboxylation of hydroxycinnamic acids to produce vinylphenols . This interaction is essential for the conversion of sinapic acid to 2,6-Dimethoxy-4-vinylphenol. Additionally, this compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress . It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Cellular Effects
2,6-Dimethoxy-4-vinylphenol has notable effects on various cell types and cellular processes. It has been shown to inhibit tumor cell growth and induce apoptosis in cancer cells. This compound also influences cell signaling pathways, particularly those involved in inflammation and oxidative stress . By modulating these pathways, 2,6-Dimethoxy-4-vinylphenol can reduce inflammation and protect cells from oxidative damage . Furthermore, it affects gene expression by upregulating antioxidant enzymes and downregulating pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of 2,6-Dimethoxy-4-vinylphenol involves its interaction with various biomolecules. It binds to phenolic acid decarboxylases, facilitating the decarboxylation of sinapic acid to produce the compound . Additionally, it inhibits COX-2 activity by binding to its active site, thereby reducing the production of pro-inflammatory prostaglandins. This compound also modulates gene expression by activating antioxidant response elements and inhibiting nuclear factor-kappa B (NF-κB) signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethoxy-4-vinylphenol can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, 2,6-Dimethoxy-4-vinylphenol may degrade, leading to a reduction in its antioxidant and anti-inflammatory activities . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant protection and anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of 2,6-Dimethoxy-4-vinylphenol vary with different dosages in animal models. At low to moderate doses, this compound exhibits potent antioxidant and anti-inflammatory activities without significant toxicity . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at higher doses, and further increases in dosage do not enhance the compound’s efficacy .
Metabolic Pathways
2,6-Dimethoxy-4-vinylphenol is involved in several metabolic pathways. It is primarily produced through the decarboxylation of sinapic acid by phenolic acid decarboxylases . This compound can also undergo further bioconversion to produce other valuable compounds, such as vanillin and 4-ethylguaiacol . The metabolic pathways of 2,6-Dimethoxy-4-vinylphenol involve interactions with various enzymes and cofactors, including those involved in oxidative stress response and inflammation .
Transport and Distribution
Within cells and tissues, 2,6-Dimethoxy-4-vinylphenol is transported and distributed through interactions with specific transporters and binding proteins. This compound is lipid-soluble, allowing it to easily cross cell membranes and accumulate in lipid-rich tissues. Its distribution within the body is influenced by factors such as tissue type, blood flow, and the presence of binding proteins.
Subcellular Localization
2,6-Dimethoxy-4-vinylphenol is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its activity and function can be influenced by its subcellular localization. For example, in the mitochondria, it can enhance the activity of antioxidant enzymes and protect against mitochondrial oxidative damage . Post-translational modifications, such as phosphorylation, can also affect its targeting to specific cellular compartments .
属性
IUPAC Name |
4-ethenyl-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJGZUSJKGVMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865427 | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28343-22-8, 31872-14-7 | |
| Record name | 4-Vinylsyringol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28343-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylsyringol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028343228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031872147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethenyl-2,6-dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLSYRINGOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB5OK5EX8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



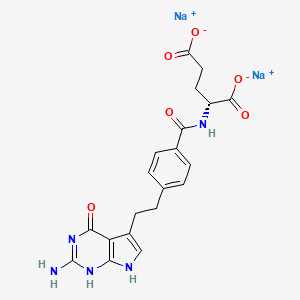
![N,N-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B7890306.png)
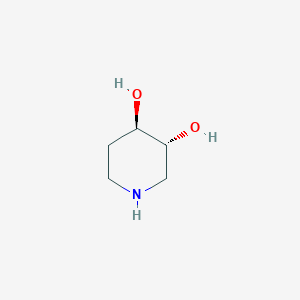
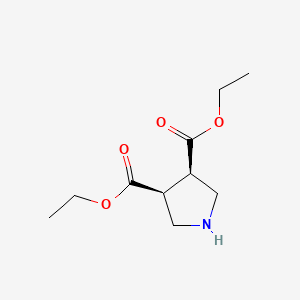
![rac-tert-butyl (4aR,7aR)-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B7890318.png)
